molecular formula C7H5BrOS B12545817 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- CAS No. 835886-93-6

2-Propyn-1-ol, 3-(4-bromo-3-thienyl)-

Katalognummer: B12545817
CAS-Nummer: 835886-93-6
Molekulargewicht: 217.08 g/mol
InChI-Schlüssel: FUXLEYMPMDPEFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- is an organic compound with the molecular formula C7H5BrOS. It is a derivative of propargyl alcohol, featuring a brominated thiophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- typically involves the bromination of 3-thienyl-2-propyn-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient brominating agents and reaction conditions that maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products:

    Oxidation: Carbonyl compounds.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Wissenschaftliche Forschungsanwendungen

2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could interact with enzymes and proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

    1-(3-Thienyl)-2-propyn-1-ol: Similar structure but lacks the bromine atom.

    3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group instead of a bromine atom.

    3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a thiophene ring.

Uniqueness: 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- is unique due to the presence of both a bromine atom and a thiophene ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

835886-93-6

Molekularformel

C7H5BrOS

Molekulargewicht

217.08 g/mol

IUPAC-Name

3-(4-bromothiophen-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H5BrOS/c8-7-5-10-4-6(7)2-1-3-9/h4-5,9H,3H2

InChI-Schlüssel

FUXLEYMPMDPEFB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CS1)Br)C#CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.